molecular formula C11H16OS B8000723 2-[4-(Methylthio)phenyl]-2-butanol

2-[4-(Methylthio)phenyl]-2-butanol

Cat. No.: B8000723
M. Wt: 196.31 g/mol
InChI Key: PWOMJICFCPWFRM-UHFFFAOYSA-N
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Description

2-[4-(Methylthio)phenyl]-2-butanol is an organic compound that features a butanol backbone with a methylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylthio)phenyl]-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylthio)phenyl]-2-butanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: 2-[4-(Methylthio)phenyl]-2-butanone or 2-[4-(Methylthio)phenyl]butanoic acid.

    Reduction: 2-[4-(Methylthio)phenyl]butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Methylthio)phenyl]-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Methylthio)phenyl]-2-butanol involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. These changes can impact biological pathways and molecular interactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Methylthio)phenyl]ethanol: Similar structure but with a shorter carbon chain.

    4-(Methylthio)phenol: Lacks the butanol backbone.

    2-[4-(Methylthio)phenyl]propanoic acid: Contains a carboxylic acid group instead of an alcohol.

Uniqueness

2-[4-(Methylthio)phenyl]-2-butanol is unique due to its specific combination of a butanol backbone and a methylthio-substituted phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-4-11(2,12)9-5-7-10(13-3)8-6-9/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOMJICFCPWFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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